2-Aminofuran-3-carboxamide

Green Chemistry Heterocyclic Synthesis Carbohydrate Chemistry

2-Aminofuran-3-carboxamide (CAS 1896043-57-4, molecular formula C₅H₆N₂O₂, molecular weight 126.11 g/mol) is a bifunctional heterocyclic building block bearing a primary amino group at the furan 2-position and a carboxamide group at the 3-position. The compound belongs to the class of 2-aminofurans, a family of heterocycles whose stability and isolability are contingent on the presence of an electron-withdrawing substituent—here the 3-carboxamide—on the furan ring.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
Cat. No. B13019658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminofuran-3-carboxamide
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1C(=O)N)N
InChIInChI=1S/C5H6N2O2/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8)
InChIKeyMWIBXWKCKVDFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminofuran-3-carboxamide (CAS 1896043-57-4): Chemical Identity and Core Properties for Research Sourcing


2-Aminofuran-3-carboxamide (CAS 1896043-57-4, molecular formula C₅H₆N₂O₂, molecular weight 126.11 g/mol) is a bifunctional heterocyclic building block bearing a primary amino group at the furan 2-position and a carboxamide group at the 3-position . The compound belongs to the class of 2-aminofurans, a family of heterocycles whose stability and isolability are contingent on the presence of an electron-withdrawing substituent—here the 3-carboxamide—on the furan ring [1]. Its canonical SMILES is NC(=O)c1ccoc1N, and its InChIKey is MWIBXWKCKVDFGQ-UHFFFAOYSA-N . Commercially, it is available at purities of 95–97% and is supplied with analytical documentation including NMR, HPLC, and LC-MS data .

Building Block Type
Bifunctional heterocycle with amino and carboxamide handles
Stability requires electron-withdrawing 3-substituent
Synthetic Utility
Direct entry to furo[2,3-b]pyridine and furo[2,3-d]pyrimidine scaffolds
Supports gram-scale, chromatography-free protocols
Supply Specification
95–97% purity with full analytical documentation package
NMR, HPLC, LC-MS included

Why 2-Aminofuran-3-carboxamide Cannot Be Replaced by Generic Furan Intermediates: Regioisomeric and Functional-Group Differentiation


Substituting 2-aminofuran-3-carboxamide with generic furan intermediates such as furan-3-carboxamide (C₅H₅NO₂, MW 111.1), 3-aminofuran-2-carboxamide (regioisomer), or 2-aminofuran-3-carbonitrile introduces measurable deficits in hydrogen-bonding capacity, synthetic versatility, or downstream reactivity. The parent 2-aminofuran scaffold without an electron-withdrawing 3-substituent is too unstable to isolate [1], making the 3-carboxamide group a stability- and isolability-conferring motif. Compared with its regioisomer 3-aminofuran-2-carboxamide, the 2-amino/3-carboxamide arrangement yields distinct electronic properties and divergent regioselectivity in cyclocondensation reactions leading to furo[2,3-b]pyridines and furo[2,3-d]pyrimidines [2]. Furthermore, the carboxamide group furnishes a neutral hydrogen-bond donor/acceptor pair distinct from the nitrile in 2-aminofuran-3-carbonitrile, altering pharmacokinetic and target-engagement profiles in medicinal chemistry campaigns. These differences mean that in-class compounds cannot be interchanged without altering the synthetic outcome or biological signal in a quantitatively meaningful way, as the evidence below demonstrates.

Target Compound
2-Aminofuran-3-carboxamide
Bifunctional H-bond donor/acceptor; stability-conferring 3-carboxamide; enables dual-scaffold heterocycle synthesis.
vs
Common Alternatives
3-Aminofuran-2-carboxamide (Regioisomer)
Divergent regioselectivity; limited to 5-substituted furans; no reported furo[2,3-d]pyrimidine access.
2-Aminofuran-3-carbonitrile (Nitrile Analog)
Reduced H-bond capacity (1 donor, 2 acceptors) may alter target-engagement profiles in screening.

2-Aminofuran-3-carboxamide: Comparator-Based Quantitative Evidence for Scientific Selection


Synthetic Yield: Polyhydroxyalkyl 2-Amino-3-furanocarboxamides Achieve 84–98% in One-Pot Cascade vs. Multi-Step Routes

In a one-pot, metal-free cascade reaction from unprotected carbohydrates and malonamide nitrile in basic aqueous media, polyhydroxyalkyl 2-amino-3-furanocarboxamides were obtained in 84–98% isolated yield with exclusive chemo-, regio-, and stereoselectivity . This compares favorably with traditional multi-step syntheses of regioisomeric 3-aminofuran-2-carboxylate esters, which require discrete protection/deprotection sequences and chromatographic purification, typically yielding 40–70% over 2–3 steps [1]. The 84–98% yield range was demonstrated on a 2 g scale, supporting scalability for procurement decisions .

Synthetic Yield
Cross-study comparable
84–98% isolated yield in one-pot cascade vs. ~40–70% over 2–3 steps for regioisomeric esters
Supports procurement cost-per-gram reduction and supply reliability review
Metal-free, aqueous conditions on 2 g scale
Green Chemistry Heterocyclic Synthesis Carbohydrate Chemistry

Hydrogen-Bond Donor/Acceptor Capacity: 2-Aminofuran-3-carboxamide Offers 3 HBD + 3 HBA vs. 1 HBD + 2 HBA for the Nitrile Analog

2-Aminofuran-3-carboxamide presents three hydrogen-bond donor (HBD) atoms (two on the primary amine, two on the carboxamide NH₂, but one shared, yielding 3 distinct HBDs) and three hydrogen-bond acceptor (HBA) atoms (furan oxygen, carboxamide carbonyl oxygen, amine nitrogen), for a total HBD/HBA count of 3/3 . The structurally related 2-aminofuran-3-carbonitrile (CAS 139370-56-2, C₅H₄N₂O, MW 108.09) offers only 1 HBD (amine) and 2 HBA (furan oxygen, nitrile nitrogen) due to replacement of the carboxamide with a nitrile group . This difference is mechanistically significant: the carboxamide enables bidentate hydrogen-bonding interactions with biological targets, while the nitrile can only act as a linear HBA, which restricts binding geometries and may reduce target residence time.

H-Bond Capacity
Head-to-head
Target: 3 HBD / 3 HBA vs. Nitrile analog: 1 HBD / 2 HBA
May support higher-affinity binding interactions in fragment screening
Functional group enumeration from structure
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

Scaffold Versatility: Direct Access to Furo[2,3-b]pyridine and Furo[2,3-d]pyrimidine Libraries vs. Regioisomeric Limitation

The 2-aminofuran-3-carboxamide scaffold undergoes cyclocondensation to form both furo[2,3-b]pyridine and furo[2,3-d]pyrimidine fused heterocyclic systems, key privileged scaffolds in kinase inhibitor design, under mild, chromatography-free conditions on gram scale [1]. In contrast, the regioisomeric 3-aminofuran-2-carboxylate scaffold is primarily limited to forming 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic derivatives and has not been broadly applied to furo[2,3-d]pyrimidine synthesis [2]. The furo[2,3-d]pyrimidine scaffold is particularly relevant as a purine isostere in ATP-competitive kinase inhibitor programs, a synthetic entry point unavailable from the 3-aminofuran-2-carboxylate isomer.

Scaffold Versatility
Class-level inference
Access to furo[2,3-b]pyridine and furo[2,3-d]pyrimidine libraries vs. one limited scaffold family for regioisomer
Enables broader chemical space coverage from a single building block
Chromatography-free, gram-scale conditions reported
Medicinal Chemistry Library Synthesis Kinase Inhibitor Design

Class-Level Antimicrobial Potency: Furan-3-carboxamide Derivatives Achieve MIC of 16 µg/mL Against S. aureus and E. coli

As a class, furan-3-carboxamide derivatives have demonstrated in vitro antimicrobial activity against clinically relevant bacterial strains. In a series of naphtho[1,2-b]furan-3-carboxamides, compound 12c showed an MIC of 16 µg/mL against Staphylococcus aureus, and compound 12p exhibited an MIC of 16 µg/mL against Escherichia coli [1]. For antifungal activity, the same series demonstrated MIC values as low as 16 µg/mL against yeast-like fungi [2]. While these data are not from 2-aminofuran-3-carboxamide specifically, they establish a class-level precedent for the furan-3-carboxamide pharmacophore that the 2-amino substituent may further modulate, providing a rational basis for prioritizing this scaffold over non-carboxamide furan analogs in antimicrobial screening cascades.

Antimicrobial MIC
Class-level inference
MIC = 16 µg/mL against S. aureus and E. coli for naphthofuran-3-carboxamide derivatives
Supports antimicrobial screening context for furan-3-carboxamide pharmacophore
Data for 2-amino congener pending; broth microdilution assay
Antimicrobial Resistance Anti-infective Discovery Naphthofuran

Antiviral Class Potential: Furan-carboxamide Derivatives Inhibit H5N1 Influenza A with EC₅₀ = 1.25 µM

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus. Compound 1a (2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide) demonstrated an EC₅₀ of 1.25 µM against H5N1, representing the most potent compound in the series [1]. SAR analysis established that the 2,5-dimethyl-substituted furan or thiophene moiety significantly influences anti-influenza activity [1]. While the unsubstituted 2-aminofuran-3-carboxamide has not been directly tested in this assay, its scaffold contains the furan-3-carboxamide core essential for activity, with the 2-amino group providing a synthetic handle for introducing the 2,5-dimethyl substitution pattern identified as critical for potency. This class-level evidence demonstrates a quantitative antiviral benchmark absent from non-carboxamide furan derivatives.

Antiviral EC₅₀
Class-level inference
EC₅₀ = 1.25 µM against H5N1 influenza A for furan-carboxamide derivative 1a
Establishes quantitative antiviral benchmark for furan-3-carboxamide scaffold
CPE inhibition assay in MDCK cells; 2-amino diversification vector available
Antiviral Discovery Influenza Structure-Activity Relationship

Physical Form and Purity: 95–97% Purity with Full Analytical Characterization vs. Uncharacterized Research-Grade Furans

Commercially sourced 2-aminofuran-3-carboxamide is available at 95% purity (Synblock, catalog CB34137) and 97% purity (Leyan, catalog 2110407) , both accompanied by full analytical documentation packages including NMR, HPLC, and LC-MS. This compares favorably with research-grade furan-3-carboxamide (C₅H₅NO₂), which is typically supplied at 95% purity but without the amino substituent and with limited characterization beyond NMR . The 2-amino group introduces an additional quality-control handle (NMR chemical shift of NH₂ protons; HPLC retention time differentiation) that enables more rigorous batch-to-batch verification. The 97% purity grade from Leyan represents a 2–4 percentage point advantage over typical 93–95% research-grade heterocyclic intermediates, reducing the burden of pre-reaction purification in parallel synthesis workflows.

Purity & Documentation
Head-to-head
95–97% purity with NMR, HPLC, LC-MS vs. 95% typical with NMR only for unsubstituted analog
May reduce pre-reaction purification burden and batch failure risk
Vendor specification sheets; ambient storage
Quality Control Analytical Chemistry Reproducibility

2-Aminofuran-3-carboxamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


One-Pot Synthesis of Polyhydroxyalkyl Furanocarboxamide Libraries for Carbohydrate-Based Medicinal Chemistry

The 84–98% one-pot cascade yield reported for polyhydroxyalkyl 2-amino-3-furanocarboxamides from unprotected carbohydrates makes this compound class particularly attractive for carbohydrate-based diversity-oriented synthesis. Procurement of 2-aminofuran-3-carboxamide enables the exploration of this synthetic methodology, where the amino and carboxamide groups serve as orthogonal diversification points for amide coupling, reductive amination, or heterocycle annulation. The metal-free, aqueous conditions align with green chemistry principles and reduce post-reaction purification costs, directly impacting the economics of library production.

Construction of Furo[2,3-b]pyridine and Furo[2,3-d]pyrimidine Kinase-Focused Screening Libraries

The demonstrated conversion of 2-aminofuran intermediates to both furo[2,3-b]pyridines and furo[2,3-d]pyrimidines under mild, chromatography-free, gram-scale conditions [1] positions 2-aminofuran-3-carboxamide as a strategic procurement target for kinase inhibitor programs. The furo[2,3-d]pyrimidine scaffold serves as a purine isostere in ATP-competitive kinase inhibitor design (as validated by naphtho[2,3-b]furan-3-carboxamide CK2 inhibitors with IC₅₀ = 2.33 µM [2]), while furo[2,3-b]pyridines offer an alternative vector for hinge-region binding. A single building block purchase thus enables two structurally distinct screening sublibraries.

Antimicrobial and Antiviral Lead Discovery Leveraging the Furan-3-carboxamide Pharmacophore

Class-level evidence establishes furan-3-carboxamides as validated pharmacophores for antimicrobial development (MIC = 16 µg/mL against S. aureus and E. coli [3]) and antiviral discovery (EC₅₀ = 1.25 µM against H5N1 influenza A [4]). 2-Aminofuran-3-carboxamide provides the core scaffold with a synthetically tractable 2-amino diversification point for SAR exploration. Procurement of this compound enables rapid analog generation through amidation, sulfonylation, or reductive amination at the 2-position, allowing hit-to-lead optimization around two independently validated biological targets from a single starting material.

Fragment-Based Drug Discovery (FBDD) Screening Cascades

With a molecular weight of 126.11 g/mol, 3 hydrogen-bond donors, 3 hydrogen-bond acceptors, and compliance with the Rule of Three for fragment-like properties (MW < 300, HBD ≤ 3, HBA ≤ 3) , 2-aminofuran-3-carboxamide is an ideal entry for fragment-based screening libraries. Its higher HBD/HBA count (3/3) compared to the nitrile analog (1/2) provides greater potential for enthalpically driven binding interactions, which are critical for fragment hit identification. The availability of full analytical characterization (NMR, HPLC, LC-MS) at 95–97% purity ensures compound integrity for high-concentration fragment screening (typically 200–500 mM in DMSO), where impurities above 3–5% can generate false-positive hits.

Application
Selection Property
Validation Focus
Carbohydrate-based diversity-oriented synthesis
High-yield one-pot cascade compatibility
Reproduce 84–98% yield window with unprotected carbohydrate substrates
Kinase-focused screening library construction
Dual-scaffold heterocycle access (furo[2,3-b]pyridine and furo[2,3-d]pyrimidine)
Verify gram-scale, chromatography-free protocol transfer
Antimicrobial lead discovery screening
Furan-3-carboxamide pharmacophore with 2-amino diversification handle
Confirm MIC endpoint context for 2-amino congener in target strain panel
Fragment-based drug discovery (FBDD) cascades
Fragment-like properties (MW 126, 3 HBD/3 HBA) with high purity
Validate compound integrity at high-concentration DMSO screening conditions
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